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molecular formula C14H30N4 B8696381 4,11-Dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane CAS No. 130434-62-7

4,11-Dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane

Cat. No. B8696381
M. Wt: 254.42 g/mol
InChI Key: NJMWXCOSLAUOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102903B2

Procedure details

1,7-dimethyl-1,4,7,10-tetraazacyclododecane; 1,4,8,11-tetraazacyclotetradecane (cyclam); 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane; 5,7,7,12,14,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane; 1,8-dimethyl-1,4,8,11-tetraazacyclotetradecane; 1,8-diethyl-1,4,8,11-tetraazacyclotetradecane (diethylcyclam); 5,12-dimethyl-1,5,8,12-tetraazabicyclo[6.6.2]hexadecane (dimethyl-Bcyclam), 5,12-diethyl-1,5,8,12-tetraazabicyclo[6.6.2]hexadecane (diethyl-Bcyclam) and 5-N-octyl-12-methyl-1,5,8,12-tetraazabicyclo[6.6.2]hexadecane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
1,8-diethyl-1,4,8,11-tetraazacyclotetradecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
5,12-diethyl-1,5,8,12-tetraazabicyclo[6.6.2]hexadecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C[N:2]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9][N:8](C)[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.N1CCCNCCNCCCNCC1.CN1CCCN(C)CCN(C)CCCN(C)CC1.CC1CC(C)(C)NCCNC(C)CC(C)(C)NCCN1.CN1CCCNCCN(C)CCCNCC1.C(N1CCCNCCN(CC)CCCNCC1)C.CN1CCN2CCN(CCN(C)CCC2)CCC1.C(N1CCN2CCN(CCN(CC)CCC2)CCC1)C.C(N1CCN2CCN(CCN(C)CCC2)CCC1)CCCCCCC>>[NH:2]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9][NH:8][CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCNCCN(CCNCC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCCCNCCNCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCN(CCCN(CCN(CCC1)C)C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1NCCNC(CC(NCCNC(C1)(C)C)C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCNCCCN(CCNCCC1)C
Step Six
Name
1,8-diethyl-1,4,8,11-tetraazacyclotetradecane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1CCNCCCN(CCNCCC1)CC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCCN2CCN(CCCN(CC1)CC2)C
Step Eight
Name
5,12-diethyl-1,5,8,12-tetraazabicyclo[6.6.2]hexadecane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1CCCN2CCN(CCCN(CC1)CC2)CC
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)N1CCCN2CCN(CCCN(CC1)CC2)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1CCNCCNCCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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